molecular formula C12H16ClN3O4S B4064708 1-(4-chloro-2-nitrophenyl)-4-(ethylsulfonyl)piperazine

1-(4-chloro-2-nitrophenyl)-4-(ethylsulfonyl)piperazine

Cat. No. B4064708
M. Wt: 333.79 g/mol
InChI Key: VESMOZDCCRSQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-(ethylsulfonyl)piperazine, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It is widely used in scientific research to study the physiological and biochemical effects of glutamate signaling in the central nervous system.

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have been extensively studied for their clinical applications, particularly in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. Despite their wide use, some metabolites of these derivatives remain largely unexplored, which highlights a potential area for further research and application (S. Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. Its modification leads to molecules with varied therapeutic uses, such as antipsychotic, anticancer, antiviral, and anti-inflammatory agents. The research on piperazine-based molecules reflects their broad potential and flexibility as a pharmacophore, indicating a successful platform for drug discovery (A. Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a core structure in developing potent anti-TB molecules, offering insights into the design and development of new anti-mycobacterial agents (P. Girase et al., 2020).

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O4S/c1-2-21(19,20)15-7-5-14(6-8-15)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESMOZDCCRSQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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